Methyl 4-((5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate
Description
Methyl 4-((5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a benzo[d][1,3]dioxol-5-ylmethyl group and a carbamoyl-linked methyl benzoate moiety. The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle known for its stability and utility in medicinal chemistry, often contributing to bioactivity in pharmaceuticals and agrochemicals . The benzo[d][1,3]dioxole (methylenedioxyphenyl) group is a common pharmacophore in bioactive molecules, associated with enhanced metabolic stability and receptor binding .
Properties
IUPAC Name |
methyl 4-[[5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O6/c1-25-18(24)13-5-3-12(4-6-13)17(23)20-19-22-21-16(28-19)9-11-2-7-14-15(8-11)27-10-26-14/h2-8H,9-10H2,1H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLDIGKJECTOPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with 1,3,4-Oxadiazole Cores
Several structurally related 1,3,4-oxadiazole derivatives have been synthesized and characterized, offering insights into the effects of substituent variation on physical and chemical properties:
Key Observations :
- Substituent Effects: Bulky groups (e.g., 4-tert-butylphenyl in 4g) reduce yields compared to smaller substituents (e.g., p-tolyl in 4d), likely due to steric hindrance during cyclization .
- Spectral Trends : All analogues show characteristic $ ^1H $-NMR signals for methyl/methylene groups (δ 2.35–5.35) and $ ^{13}C $-NMR peaks for carbonyls (δ 160–170). The target compound’s IR spectrum would align with ester (C=O) and oxadiazole (C=N) stretches, as seen in methyl benzoate derivatives .
Functional Group Variations: Thiadiazole vs. Oxadiazole
The thiadiazole analogue methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (LS-03205) exhibits acute toxicity (Category 4 for oral, dermal, and inhalation exposure) . This highlights the impact of heterocycle choice: thiadiazoles often display higher reactivity and toxicity compared to oxadiazoles, which are generally more stable and less hazardous .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 4-((5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including (1) formation of the 1,3,4-oxadiazole ring via cyclization of acylhydrazides under dehydrating conditions (e.g., POCl₃ or H₂SO₄), and (2) coupling the oxadiazole intermediate with methyl 4-carbamoylbenzoate derivatives. Microwave-assisted synthesis (e.g., 80–120°C, 30–60 minutes) can enhance reaction efficiency and purity . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is critical. Purity should be confirmed by HPLC (>95%) and NMR to resolve residual solvent peaks .
Q. How should researchers characterize the structural features of this compound?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : To confirm the benzodioxole protons (δ 6.7–7.1 ppm, aromatic), oxadiazole carbons (δ 160–165 ppm), and ester carbonyl (δ 165–170 ppm) .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for ester and carbamoyl groups) .
- HRMS : Validate molecular weight (e.g., [M+H]+ expected for C₂₀H₁₆N₃O₆: 394.1043) .
Q. What are the recommended safety protocols for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust/aerosols .
- Storage : Keep in airtight containers at 2–8°C, away from strong oxidizers and moisture .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction yields be improved during the coupling of the oxadiazole and benzoate moieties?
- Methodological Answer :
- Catalyst Screening : Test coupling agents like EDCI/HOBt or DCC/DMAP in anhydrous DMF at 0–5°C to minimize side reactions .
- Solvent Optimization : Compare polar aprotic solvents (e.g., DMF vs. THF) to enhance solubility of intermediates .
- Kinetic Monitoring : Use TLC (silica, UV detection) or in-situ FTIR to track reaction progress and terminate at optimal conversion (~90%) .
Q. How to resolve contradictions in biological activity data across cell lines?
- Methodological Answer :
- Dose-Response Studies : Perform IC₅₀ assays (e.g., MTT) on HeLa, A549, and MCF-7 cells with 6–8 concentration points (1–100 µM) to validate potency trends .
- Mechanistic Profiling : Use Western blotting to assess apoptosis markers (e.g., caspase-3 cleavage) or flow cytometry for cell-cycle arrest (G1/S phase) .
- Solubility Correction : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid false negatives due to precipitation .
Q. What strategies are effective for modifying the benzodioxole moiety to enhance metabolic stability?
- Methodological Answer :
- Bioisosteric Replacement : Substitute benzodioxole with trifluoromethylphenyl or morpholinyl groups to reduce CYP450-mediated oxidation .
- Deuterium Labeling : Introduce deuterium at methylene positions (e.g., CH₂ → CD₂) to slow oxidative metabolism .
- Prodrug Design : Mask the ester group as a tert-butyl carbamate to improve plasma stability .
Methodological Notes
- Spectral Data Interpretation : Cross-reference NMR shifts with analogous compounds (e.g., methyl benzoate derivatives in ) to assign ambiguous signals.
- Biological Assay Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO) to normalize data .
- Reaction Scale-Up : For gram-scale synthesis, replace column chromatography with fractional crystallization (ethanol/water, 4:1 v/v) to reduce costs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
